An In-Depth Technical Guide to Pyruvamide: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to Pyruvamide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvamide, the amide derivative of pyruvic acid, is a molecule of significant interest in biochemical and pharmaceutical research. As a structural analogue of the key metabolic intermediate pyruvate (B1213749), pyruvamide holds the potential to interact with and modulate various enzymatic and signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of pyruvamide. Furthermore, it delves into its known biological activities and explores its potential applications in drug development, supported by detailed experimental protocols and pathway visualizations to facilitate further research.
Chemical Structure and Identification
Pyruvamide, systematically named 2-oxopropanamide, is a simple yet functionally important organic compound. Its structure features a central carbonyl group adjacent to both a methyl group and an amide group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-oxopropanamide |
| Synonyms | Pyruvamide, Acetylformamide |
| CAS Number | 631-66-3 |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol |
| InChI Key | FPOLWERNILTNDK-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)N |
Physicochemical Properties
Understanding the physicochemical properties of pyruvamide is crucial for its application in experimental settings and for predicting its behavior in biological systems. The following table summarizes key computed and, where available, experimental properties.
| Property | Value | Data Type |
| Melting Point | 20.44 °C | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |
| Boiling Point | 200.88 °C | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |
| Water Solubility | 143753 mg/L | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |
| logP | -1.0 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of pyruvamide involves the ammonolysis of an ester of pyruvic acid, such as ethyl pyruvate.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Oxopropanamide
This protocol is adapted from a patented method for the preparation of a related compound, which utilizes the synthesis of 2-oxopropanamide as an intermediate step.
Materials:
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Ethyl 2-oxopropanoate (Ethyl pyruvate)
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Ammonia (B1221849) in methanol (B129727) solution (e.g., 7N)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxopropanoate in a minimal amount of methanol.
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Cool the flask in an ice bath to 0 °C.
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Slowly add an excess of a chilled solution of ammonia in methanol to the stirred solution of ethyl pyruvate.
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Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it gradually warm to room temperature, continuing to stir for an additional 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
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The resulting crude pyruvamide can be purified by recrystallization or column chromatography, although in some cases, simple evaporation of the solvent may yield a product of sufficient purity for subsequent steps.[1]
Reactivity
The reactivity of pyruvamide is dictated by its two carbonyl groups and the amide functionality.
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Hydrolysis: The amide bond of pyruvamide can be hydrolyzed under acidic or basic conditions to yield pyruvic acid and ammonia. This reaction is of biological relevance as it may be catalyzed by amidase enzymes.
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Reactions at the Carbonyl Groups: The ketone and amide carbonyl groups are susceptible to nucleophilic attack.
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Reduction: The ketone carbonyl can be selectively reduced by mild reducing agents like sodium borohydride (B1222165) to form lactamide (B1674226) (2-hydroxypropanamide). Stronger reducing agents may also reduce the amide carbonyl.
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Reaction with Organometallics: Grignard reagents and other organometallic compounds can add to the ketone carbonyl to form tertiary alcohols after an acidic workup.
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Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of pyruvamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of pyruvamide is expected to show two main signals:
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A singlet for the methyl protons (CH₃), anticipated in the region of δ 2.0-2.5 ppm.
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A broad singlet for the amide protons (-NH₂), which can appear over a wide chemical shift range (typically δ 5.0-8.0 ppm) and its position is dependent on solvent and concentration.
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¹³C NMR: The carbon-13 NMR spectrum should exhibit three distinct signals:
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A signal for the methyl carbon (CH₃).
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A signal for the ketone carbonyl carbon (C=O).
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A signal for the amide carbonyl carbon (C=O).
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Note: Experimentally obtained NMR spectra for pyruvamide are not widely published. The predicted chemical shifts are based on the analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of pyruvamide is characterized by the vibrational frequencies of its functional groups. A vapor phase IR spectrum is available in the SpectraBase database.[2] Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 | N-H stretch | Amide (-NH₂) |
| ~1720 | C=O stretch | Ketone |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1600 | N-H bend (Amide II) | Amide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyruvamide. GC-MS data for 2-oxopropionamide is available in the SpectraBase database.[2] The molecular ion peak (M⁺) would be observed at an m/z of 87. Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) or the acetyl group (CH₃CO-).
Biological Significance and Potential Applications
While research specifically targeting pyruvamide is still emerging, its close structural relationship to pyruvate suggests several potential areas of biological activity and therapeutic application.
Role in Metabolic Pathways
Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and other anabolic and catabolic pathways. Due to its structural similarity, pyruvamide may act as a competitive inhibitor or a substrate for enzymes that metabolize pyruvate, such as pyruvate dehydrogenase and lactate (B86563) dehydrogenase.
Logical Relationship of Pyruvamide to Glycolysis:
